3-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)propanoic acid 3-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)propanoic acid
Brand Name: Vulcanchem
CAS No.: 2139348-60-8
VCID: VC6934972
InChI: InChI=1S/C18H19N3O7/c22-13-5-4-12(16(25)20-13)21-17(26)10-2-1-3-11(15(10)18(21)27)19-7-9-28-8-6-14(23)24/h1-3,12,19H,4-9H2,(H,23,24)(H,20,22,25)
SMILES: C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCC(=O)O
Molecular Formula: C18H19N3O7
Molecular Weight: 389.364

3-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)propanoic acid

CAS No.: 2139348-60-8

Cat. No.: VC6934972

Molecular Formula: C18H19N3O7

Molecular Weight: 389.364

* For research use only. Not for human or veterinary use.

3-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)propanoic acid - 2139348-60-8

Specification

CAS No. 2139348-60-8
Molecular Formula C18H19N3O7
Molecular Weight 389.364
IUPAC Name 3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoic acid
Standard InChI InChI=1S/C18H19N3O7/c22-13-5-4-12(16(25)20-13)21-17(26)10-2-1-3-11(15(10)18(21)27)19-7-9-28-8-6-14(23)24/h1-3,12,19H,4-9H2,(H,23,24)(H,20,22,25)
Standard InChI Key GXCGXOBFROXMLV-UHFFFAOYSA-N
SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCC(=O)O

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Composition

The compound’s IUPAC name, 3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)propanoic acid, reflects its three primary components:

  • A 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl group, derived from thalidomide, which binds cereblon .

  • A 2-(2-aminoethoxy)ethoxy PEG3 linker, enhancing solubility and spatial flexibility .

  • A terminal propanoic acid group for conjugation to target-binding ligands .

Its molecular structure (Fig. 1) is characterized by:

  • A piperidine-2,6-dione ring (dioxopiperidinyl group) fused to a phthalimide moiety.

  • A triethylene glycol spacer (O(CH2CH2O)3-\text{O}(\text{CH}_2\text{CH}_2\text{O})_3-) bridging the cereblon ligand and propionic acid.

PropertyValueSource
Molecular FormulaC22H27N3O9\text{C}_{22}\text{H}_{27}\text{N}_{3}\text{O}_{9}
Molecular Weight477.464 g/mol
CAS Number2138440-82-9
SynonymsThalidomide-NH-PEG3-propionic acid

Structural Analogues and Comparisons

The compound belongs to a broader class of cereblon-binding degraders. For example:

  • PD141393 (PubChem CID 148050146) incorporates a similar dioxopiperidinyl-phthalimide core but uses a longer PEG4 linker and additional functional groups for lipid modulation .

  • SCHEMBL20154014 (PubChem CID 134511322) replaces the propionic acid with a sulfanylacetamide group, altering target selectivity .

Synthesis and Structural Optimization

Synthetic Pathways

The compound is synthesized via a multi-step process:

  • Thalidomide Functionalization: The phthalimide nitrogen is alkylated with a PEG3 spacer bearing a primary amine .

  • Carboxylic Acid Activation: The terminal hydroxyl group of the PEG3 linker is oxidized to propionic acid using standard carboxylation reagents .

Key challenges include maintaining stereochemical integrity at the dioxopiperidinyl group and ensuring linker stability under physiological conditions .

Role of the PEG3 Linker

The triethylene glycol spacer:

  • Reduces aggregation by improving hydrophilicity (clogP = -0.8 for analogues ).

  • Provides a 15.3 Å span, optimal for bridging cereblon and target protein .

  • Minimizes off-target interactions due to its non-reactive ether backbone .

Mechanism of Action and Biological Activity

Cereblon Binding and Ubiquitination

The compound’s thalidomide moiety binds cereblon (CRBN), an E3 ubiquitin ligase component, with KdK_d values reported in the nanomolar range . This interaction induces conformational changes in CRBN, enabling recruitment of target proteins (e.g., IKZF1/3 in multiple myeloma) for polyubiquitination and proteasomal degradation .

PROTAC Applications

As a PROTAC warhead, the compound has been conjugated to ligands targeting:

  • BRD4: In acute myeloid leukemia models, BRD4-PROTACs achieve DC50_{50} (degradation concentration) values of <10 nM .

  • EGFR: Degradation of mutant EGFR in non-small cell lung cancer reduces tumor growth by 72% in xenografts .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

ParameterValueMethod
Aqueous Solubility12.8 mg/mL (pH 7.4)Shake-flask
Plasma Stabilityt1/2_{1/2} = 6.2 h (human)LC-MS
LogD (pH 7.4)-1.2HPLC

The PEG3 linker enhances aqueous solubility compared to non-PEGylated thalidomide analogues (2.1 mg/mL) .

Metabolic Pathways

Primary routes of metabolism include:

  • Oxidation: Piperidine ring hydroxylation (CYP3A4-mediated).

  • Ester Hydrolysis: Propionic acid cleavage by carboxylesterases .

Future Directions and Challenges

Improving Degradation Efficiency

Strategies under investigation include:

  • Replacing PEG3 with rigid spacers (e.g., piperazine) to reduce entropic penalties .

  • Deuterating the phthalimide ring to slow oxidative metabolism .

Expanding Therapeutic Indications

Ongoing trials explore applications in:

  • Neurodegeneration: Targeting tau aggregates in Alzheimer’s disease.

  • Autoimmunity: Degrading IRAK4 in lupus models .

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